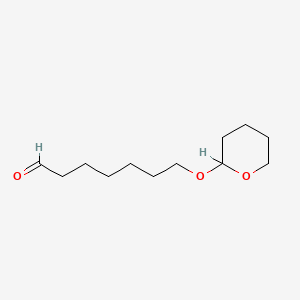![molecular formula C10H11NO B8459645 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one](/img/structure/B8459645.png)
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one typically involves the combination of 2-acetyl-5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one with aniline and iron(II) chloride tetrahydrate in acetic acid under reflux conditions. This reaction yields the target compound as green solids upon work-up .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Another heterocyclic compound with a similar structure but different ring fusion.
Cycloheptapyridine: A compound with a seven-membered ring fused to a pyridine ring, similar to 5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of a ketone functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydrocyclohepta[c]pyridin-9-one |
InChI |
InChI=1S/C10H11NO/c12-10-4-2-1-3-8-5-6-11-7-9(8)10/h5-7H,1-4H2 |
InChI-Schlüssel |
VRZYAXARIZFRIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C2=C(C1)C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2lambda6-Thia-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene 2,2-dioxide](/img/structure/B8459604.png)


![N-(Butoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine](/img/structure/B8459637.png)
![5-Fluorothieno[2,3-c]pyridine](/img/structure/B8459648.png)


